ETX0282

Oral bioavailability Prodrug conversion Pharmacokinetics

ETX0282 is an orally bioavailable isopropyl ester prodrug of the diazabicyclooctane (DBO) serine β-lactamase inhibitor ETX1317. Structurally distinguished from earlier DBOs by an endocyclic carbon–carbon double bond and a fluoroacetate activating group in place of the sulfate moiety, ETX1317 exhibits potent, broad-spectrum inhibition of Ambler class A, C, and D β-lactamases.

Molecular Formula C13H18FN3O5
Molecular Weight 315.3014
CAS No. 2209871-83-8
Cat. No. B607388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETX0282
CAS2209871-83-8
SynonymsETX0282;  ETX 0282;  ETX 0282; 
Molecular FormulaC13H18FN3O5
Molecular Weight315.3014
Structural Identifiers
SMILESCC(C)OC([C@@H](F)ON1[C@](C2)([H])C(C)=C[C@H](C(N)=O)[N@@]2C1=O)=O
InChIInChI=1S/C13H18FN3O5/c1-6(2)21-12(19)10(14)22-17-9-5-16(13(17)20)8(11(15)18)4-7(9)3/h4,6,8-10H,5H2,1-3H3,(H2,15,18)/t8-,9+,10+/m1/s1
InChIKeyOMNVFPBGXYKTDB-UTLUCORTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ETX0282 (CAS 2209871-83-8): Oral Diazabicyclooctane β-Lactamase Inhibitor Prodrug for MDR Gram-Negative Infections


ETX0282 is an orally bioavailable isopropyl ester prodrug of the diazabicyclooctane (DBO) serine β-lactamase inhibitor ETX1317 [1]. Structurally distinguished from earlier DBOs by an endocyclic carbon–carbon double bond and a fluoroacetate activating group in place of the sulfate moiety, ETX1317 exhibits potent, broad-spectrum inhibition of Ambler class A, C, and D β-lactamases [1]. ETX0282 is being developed by Entasis Therapeutics in fixed combination with cefpodoxime proxetil (ETX0282CPDP) as an oral therapy for complicated urinary tract infections caused by multidrug-resistant and carbapenem-resistant Enterobacterales [2].

Why ETX0282 Cannot Be Substituted by Other β-Lactamase Inhibitors: Route of Administration, Spectrum, and Resistance Profile


The β-lactamase inhibitor landscape is segmented by route of administration and enzymatic spectrum. The only approved oral BLI, clavulanic acid, is limited to class A β-lactamases and ineffective against class C and D enzymes prevalent in contemporary ESBL- and carbapenemase-producing Enterobacterales [1]. Newer DBO-class inhibitors such as avibactam, durlobactam, and relebactam—though broader in spectrum—are restricted to intravenous administration due to negligible oral bioavailability (F < 10%) conferred by their sulfate moiety [1]. ETX0282 occupies a unique position as the only oral DBO prodrug with class A, C, and D coverage that has entered clinical development, combining the convenience of outpatient oral therapy with the broad enzymatic coverage previously achievable only via intravenous agents [2]. Simple in-class substitution without accounting for oral bioavailability, spectrum breadth, or differential susceptibility of resistant variants would negate the core value proposition.

ETX0282 Quantitative Differentiation Evidence: Oral Bioavailability, Spectrum, MIC Restoration, In Vivo Efficacy, and Resistance-Bypass Activity


Oral Bioavailability of ETX0282/ETX1317 Versus Intravenous-Only DBO Comparators (Avibactam, Durlobactam)

ETX0282 achieves high oral bioavailability of the active moiety ETX1317 across preclinical species—98% in rats, 97% in dogs, and 78% in monkeys—following oral administration of the prodrug [1]. This stands in stark contrast to the sulfate-containing DBO inhibitors avibactam and durlobactam, for which oral bioavailability is reported as less than 10% (F < 10%), necessitating intravenous administration [2]. The structural basis for this differentiation is the replacement of the sulfate anionic group with a fluoroacetate moiety esterified as an isopropyl prodrug, enabling efficient oral absorption and rapid first-pass hepatic conversion to the active BLI [2].

Oral bioavailability Prodrug conversion Pharmacokinetics

β-Lactamase Inhibition Spectrum: ETX1317 Class A/C/D Coverage Versus Clavulanic Acid Class A Only

ETX1317 (the active BLI from ETX0282) potently inhibits serine β-lactamases across Ambler classes A, C, and D, with kinact/Ki acylation rate constants exceeding 1.2 × 10⁴ M⁻¹ s⁻¹ for class A and C enzymes (e.g., CTX-M-15: 4.8 × 10⁶; KPC-2: 4.9 × 10⁴; P. aeruginosa AmpC: 1.2 × 10⁴) and >6.8 × 10² M⁻¹ s⁻¹ for class D enzymes (e.g., OXA-48: 5.3 × 10⁴) [1]. In contrast, clavulanic acid—the only currently approved oral BLI—is active solely against Ambler class A β-lactamases and lacks meaningful inhibition of class C and D enzymes [1]. ETX1317's kinact/Ki values are intermediate in potency between durlobactam and avibactam across most enzymes tested [2], but uniquely, ETX1317 provides this broad-spectrum coverage in an orally bioavailable format.

β-Lactamase inhibition Enzyme spectrum Serine β-lactamases

MIC Restoration of Cefpodoxime Against ESBL-Producing Enterobacterales: ETX0282 Combination Versus Cefpodoxime Alone and Cefpodoxime/Clavulanate

The combination cefpodoxime/ETX0282 achieved MIC₅₀ values of ≤0.015–0.5 mg/L and MIC₉₀ of 0.03–1 mg/L against a pooled collection of 937 ESBL-producing Enterobacterales isolates [1]. This represents a profound restoration of cefpodoxime activity: cefpodoxime alone exhibits MIC₅₀ and MIC₉₀ values of >16 to >64 mg/L against the same pathogen population, rendering it clinically ineffective [1]. Even the best-performing oral comparator, cefpodoxime/clavulanate, shows substantially higher MIC₅₀ values of 0.5–1 mg/L and MIC₉₀ values of 0.5 to >32 mg/L across 1,144 isolates, with susceptibility rates of only 58.8–75% [1]. The ETX0282 combination thus achieves an approximately ≥32-fold improvement in MIC₅₀ over cefpodoxime alone and a ≥1.7-fold lower MIC₅₀ relative to cefpodoxime/clavulanate.

MIC ESBL Enterobacterales Cefpodoxime

In Vivo Bactericidal Efficacy in Murine Thigh Infection Model: ETX0282 + Cefpodoxime Versus Cefpodoxime Alone and Meropenem

In a murine neutropenic thigh infection model, oral co-administration of ETX0282 with cefpodoxime proxetil (CPDP) produced net bactericidal killing. Against Escherichia coli ARC4419 (ETX1317 MIC = 0.25 μg/mL), the CPDP:ETX0282 combination at 50:50 mg/kg p.o. q6h achieved a −1.39 log₁₀ CFU/g reduction from baseline at 24 h, comparable to subcutaneous meropenem at 600 mg/kg (−2.19 log₁₀ CFU/g) [1]. In contrast, CPDP alone (50 mg/kg p.o.) permitted bacterial growth of +2.23 log₁₀ CFU/g, and ETX0282 alone at 50 mg/kg p.o. allowed +1.06 log₁₀ CFU/g [1]. Against E. coli NMC101 (ETX1317 MIC = 1 μg/mL), CPDP:ETX0282 50:50 mg/kg achieved −1.13 log₁₀ CFU/g compared with +3.39 log₁₀ CFU/g for CPDP alone [1].

In vivo efficacy Murine infection model Bactericidal activity CFU reduction

Retained Susceptibility Against Ceftazidime-Avibactam-Resistant KPC-3 Variants

Three clinically relevant KPC-3 mutations (V240G, D179Y, and D179Y/T243M) known to confer resistance to the intravenous combination ceftazidime-avibactam (CZA) were tested for cross-resistance to cefpodoxime-ETX1317. In isogenic E. coli strains expressing wild-type or mutant KPC-3 at similar levels, cefpodoxime-ETX1317 (1:2 ratio) retained essentially identical MIC values of 0.125–0.25 μg/mL across all variants [1]. By contrast, these same mutations confer clinically significant resistance to ceftazidime-avibactam, which was introduced in 2015 as the first approved DBO-class BLI combination [1]. The KPC-3 mutations had little or no effect on kinact/Ki values for ETX1317 inhibition, and dissociation of the covalent ETX1317-enzyme complex was slower from the D179Y and D179Y/T243M mutants than from wild-type KPC-3 [1].

Ceftazidime-avibactam resistance KPC-3 Cross-resistance ETX1317

Structural Basis for Oral Bioavailability: Fluoroacetate Activation in ETX1317/ETX0282 Versus Sulfate in Avibactam and Durlobactam

The DBO scaffold of ETX1317 substitutes the sulfate anionic group present in avibactam and durlobactam with a fluoroacetate moiety, which is esterified with an isopropyl group to form the prodrug ETX0282 [1]. The sulfate group of avibactam and durlobactam, while optimal for target binding and intravenous administration (log D < 0, low pKa), results in negligible oral bioavailability (F < 10%) [1]. The fluoroacetate isopropyl ester in ETX0282 enables efficient oral absorption followed by rapid first-pass hepatic conversion to the active acid ETX1317, achieving 98% oral bioavailability in rats [2]. The endocyclic carbon–carbon double bond in ETX1317 further distinguishes it from the saturated DBO core of avibactam, influencing conformational preferences within the enzyme active site [1]. Partition ratios of approximately 1 for ETX1317 across all tested β-lactamases confirm that the inhibitor acts as a covalent inactivator, not a substrate [3].

Prodrug design Fluoroacetate Oral absorption DBO scaffold

ETX0282: Highest-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Oral BLI Lead Optimization and Prodrug Design Benchmarking

ETX0282 serves as the most advanced oral DBO prodrug scaffold for medicinal chemistry programs seeking to convert intravenous BLIs to oral agents. The fluoroacetate-isopropyl ester prodrug strategy—achieving 98% oral bioavailability in rats with efficient human liver S9 conversion—provides a validated design template [1]. Structure-activity relationship data from the broader DBO acetate series (compounds 4, 11, 13–23) offer direct comparators with F% ranging from 4% to 98%, enabling rational prodrug optimization [2]. Procurement of ETX0282 as a reference standard supports head-to-head oral bioavailability benchmarking of novel oral BLI candidates.

Susceptibility Surveillance and Comparator Studies for ESBL/CRE Panels

Cefpodoxime/ETX0282 achieves MIC₅₀ values of ≤0.015–0.5 mg/L and MIC₉₀ values of 0.03–1 mg/L against ESBL-producing Enterobacterales, exceeding the potency of cefpodoxime/clavulanate (MIC₅₀ 0.5–1 mg/L) [1]. For clinical microbiology laboratories and surveillance programs evaluating emerging oral β-lactam/BLI combinations, ETX0282 is an essential comparator that defines the performance ceiling for oral ESBL-targeted therapy. The documented spectrum of class A, C, and D β-lactamase inhibition at quantified kinact/Ki values enables mechanism-based interpretation of susceptibility data [2].

Investigating Resistance Mechanisms to DBO-Class β-Lactamase Inhibitors

Ceftazidime-avibactam-resistant KPC-3 variants (V240G, D179Y, D179Y/T243M) retain full susceptibility to cefpodoxime-ETX1317 with unchanged MIC values of 0.125–0.25 μg/mL [1]. This differential susceptibility profile makes ETX0282/ETX1317 a critical tool compound for resistance mechanism studies seeking to understand structure-resistance relationships across the DBO class. The availability of purified enzyme kinetics data (kinact/Ki, koff, partition ratios) for ETX1317 against CTX-M-15, KPC-2, SHV-5, TEM-1, AmpC, P99, and OXA-48 [2] provides a comprehensive biochemical reference for investigating inhibitor-enzyme interactions.

Preclinical PK/PD Modeling of Oral β-Lactam/BLI Combinations for UTI

The validated PK/PD index for ETX1317 (fAUC/MIC) and the demonstration of bactericidal oral efficacy in murine UTI-relevant Enterobacterales models—achieving CFU reductions comparable to parenteral meropenem [1]—position ETX0282 as a reference oral BLI for PK/PD modeling of complicated urinary tract infection therapies. The comprehensive preclinical PK dataset across four species (mouse, rat, dog, monkey) with allometrically predicted human PK parameters [2] enables translational modeling for oral step-down therapy protocols and supports regulatory-facing development programs.

Quote Request

Request a Quote for ETX0282

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.